molecular formula C26H20N2O4 B6569055 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946257-53-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6569055
CAS RN: 946257-53-0
M. Wt: 424.4 g/mol
InChI Key: SVUYMRRVRYAUIO-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as N-benzoyl-THQ, is a synthetic compound that has been studied for its potential applications in scientific research. N-benzoyl-THQ is a small molecule that can be synthesized using a variety of methods, including the condensation of 2-hydroxy-1-benzoyl-1,2,3,4-tetrahydroquinoline with ethyl acetoacetate. The resulting compound is a highly versatile and stable compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. In addition, it has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been found to possess anti-tumor activity, and has been shown to inhibit the growth of several types of cancer cell lines in vitro.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been found to possess anti-tumor activity, and has been shown to inhibit the growth of several types of cancer cell lines in vitro.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. In addition, it has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been found to possess anti-tumor activity, and has been shown to inhibit the growth of several types of cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has several advantages when used in laboratory experiments. It is a highly stable compound and can be synthesized using a variety of methods. In addition, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. Furthermore, it is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation.
However, there are also some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ in laboratory experiments. As it is a synthetic compound, it is not available in nature, and must be synthesized in the laboratory. In addition, the exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ is a highly versatile and stable compound that has been found to possess a wide range of biological activities. As such, there are a number of potential future directions for research. These include further investigation into the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ and its potential applications in the treatment of various diseases, such as cancer and inflammatory diseases. In addition, further research is needed to explore the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ in combination with other compounds to enhance its efficacy. Finally, further research is needed to investigate the potential toxicity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ and its potential side effects.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ can be synthesized via a condensation reaction of 2-hydroxy-1-benzoyl-1,2,3,4-tetrahydroquinoline with ethyl acetoacetate. This reaction is carried out in a solvent such as ethanol or methanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and is complete within 1-2 hours. The resulting compound is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-24(21-16-19-9-4-5-11-23(19)32-26(21)31)27-20-12-13-22-18(15-20)10-6-14-28(22)25(30)17-7-2-1-3-8-17/h1-5,7-9,11-13,15-16H,6,10,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUYMRRVRYAUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

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